molecular formula C9H14N2O B1309136 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 890626-07-0

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1309136
CAS No.: 890626-07-0
M. Wt: 166.22 g/mol
InChI Key: IWDDILHDCQLNRB-UHFFFAOYSA-N
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Description

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based aldehyde characterized by an isopropyl group at the N1 position, methyl groups at the 3- and 5-positions, and an aldehyde functional group at the 4-position of the pyrazole ring. This compound has been listed as a discontinued product by CymitQuimica, though its structural analogs remain relevant in medicinal and materials chemistry due to their versatility as intermediates . The pyrazole core, coupled with its substituents, enables diverse reactivity, making it a scaffold of interest for further functionalization.

Properties

IUPAC Name

3,5-dimethyl-1-propan-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6(2)11-8(4)9(5-12)7(3)10-11/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDDILHDCQLNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40411717
Record name 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40411717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890626-07-0
Record name 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40411717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrazole Ring Formation with Substituents

The pyrazole core with 1-isopropyl and 3,5-dimethyl substitution is typically synthesized by condensation of appropriate hydrazines with 1,3-dicarbonyl compounds or their equivalents. For example:

  • Step 1: Condensation of isopropylhydrazine with 3,5-dimethyl-1,3-diketones or β-ketoesters to form the substituted pyrazole ring.
  • Step 2: Isolation and purification of the 1-isopropyl-3,5-dimethylpyrazole intermediate.

Reaction Optimization and Yield Data

Parameter Typical Conditions Effect on Yield and Selectivity
Temperature 0–5°C during POCl₃ addition; RT for reaction Lower temperatures reduce side reactions, improve selectivity
Solvent DMF Essential for Vilsmeier reagent formation
Molar ratio (POCl₃:Pyrazole) 1.2–1.5:1 Excess POCl₃ ensures complete formylation
Reaction time 2–6 hours Longer times may increase yield but risk decomposition
Workup Quenching with ice-water, neutralization with sodium acetate Prevents overreaction and stabilizes aldehyde

Reported yields for the Vilsmeier-Haack formylation of substituted pyrazoles typically range from 60% to 85%, depending on the purity of starting materials and reaction control.

Purification and Characterization

  • Purification: Column chromatography on silica gel using ethyl acetate/hexane mixtures is standard.
  • Characterization: Confirmed by NMR (aldehyde proton δ ~9.5–10 ppm), IR (C=O stretch ~1680 cm⁻¹), and mass spectrometry (molecular ion peak at m/z 164 for this compound).

Summary Table of Preparation Methods

Method Starting Material Reagents/Conditions Yield (%) Notes
Vilsmeier-Haack formylation 1-Isopropyl-3,5-dimethylpyrazole POCl₃, DMF, 0–5°C, 2–6 h 60–85 Most common, regioselective formylation
Oxidation of alcohol 1-Isopropyl-3,5-dimethylpyrazole-4-methanol PCC or MnO₂, dichloromethane, RT 50–70 Requires prior alcohol synthesis
Formylation of hydrazones Pyrazole hydrazone derivatives Acidic conditions, various formylating agents Variable Less common, more complex

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Agricultural Chemistry

Key Intermediate in Agrochemicals

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde plays a crucial role as an intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. These compounds are essential for enhancing crop protection and improving agricultural yields.

Agrochemical Application Function Impact
FungicidesPrevent fungal infectionsIncreases crop health
HerbicidesControl weed growthEnhances yield by reducing competition

Pharmaceutical Development

Synthesis of Therapeutic Agents

This compound is instrumental in the development of new pharmaceuticals. It is utilized to create compounds that target specific biological pathways, offering potential treatments for various diseases.

Case Study: Pyrazole Derivatives in Drug Development

A study highlighted the synthesis of pyrazole derivatives using this compound as a starting material. These derivatives exhibited promising biological activities against cancer cells and other diseases, showcasing the compound's potential in medicinal chemistry .

Material Science

Development of Advanced Materials

In material science, this compound is explored for its role in developing advanced materials such as polymers and coatings. These materials are designed to improve durability and resistance to environmental factors.

Material Type Application Benefits
PolymersCoatings for electronicsEnhanced durability
CoatingsProtective layersResistance to environmental damage

Flavor and Fragrance Industry

Formulation of Aromatic Compounds

This compound is also used in the flavor and fragrance industry to formulate unique aromatic profiles that enhance consumer products. Its ability to provide distinctive scents makes it valuable in creating perfumes and flavorings.

Analytical Chemistry

Reagent for Detection Methods

In analytical chemistry, this compound serves as a reagent in various detection methods, aiding in the quantification of other substances. This application is crucial for quality control across different industries.

Summary Table of Applications

Field Application Description
Agricultural ChemistryAgrochemicalsKey intermediate in fungicides/herbicides
Pharmaceutical DevelopmentDrug synthesisDevelopment of therapeutic agents
Material ScienceAdvanced materialsDevelopment of durable polymers
Flavor and FragranceAromatic compoundsFormulation of unique scents
Analytical ChemistryDetection methodsReagent for substance quantification

Mechanism of Action

The mechanism of action of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and participate in proton transfer processes due to the presence of nitrogen atoms in the pyrazole ring. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with structurally related pyrazole carbaldehydes, focusing on substituent variations, physicochemical properties, and applications.

Substituent Variations at the N1 Position

Compound Name Molecular Formula Molecular Weight (g/mol) N1 Substituent Key Differences References
This compound C₉H₁₄N₂O 166.22 Isopropyl Baseline compound; discontinued
1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde C₈H₁₁FN₂O 170.19 2-Fluoroethyl Enhanced lipophilicity; potential bioactivity
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde C₁₂H₁₂BrN₂O 295.15* 4-Bromophenyl Bulky aromatic group; cross-coupling applications

Notes:

  • The 2-fluoroethyl substituent introduces electronegativity and metabolic stability, which are advantageous in drug design .
  • The 4-bromophenyl group increases molecular weight and steric bulk, enabling participation in Suzuki-Miyaura couplings for further derivatization .

Functional Group and Core Modifications

Compound Name Molecular Formula Key Features Structural Impact References
1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride C₈H₁₃ClN₂O₂S Sulfonyl chloride at C4 Electrophilic site for nucleophilic substitution
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde C₁₆H₁₃FN₂O Dihydropyrazole core; aryl substituents Planar conformation; confirmed crystallinity

Notes:

  • Replacement of the aldehyde with a sulfonyl chloride (C₈H₁₃ClN₂O₂S) transforms the compound into a reactive electrophile, suitable for synthesizing sulfonamides or sulfonate esters .
  • Dihydropyrazole analogs (e.g., 4,5-dihydro-1H-pyrazole carbaldehydes) exhibit partial saturation of the pyrazole ring, altering electronic properties and conformational flexibility .

Biological Activity

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (ID: C9H14N2O) is a compound of increasing interest in the fields of medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential applications, supported by relevant data and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a pyrazole ring with an isopropyl group at the nitrogen atom and two methyl groups at positions 3 and 5. This unique structure influences its chemical reactivity and biological activity.

Property Value
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of nitrogen atoms allows the compound to form hydrogen bonds and participate in proton transfer processes. This interaction can modulate several biochemical pathways, leading to its observed effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial growth.
  • Receptor Modulation : It may act on receptors that mediate various physiological responses.

Biological Activities

Recent studies have indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary investigations suggest effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models, possibly through inhibition of pro-inflammatory cytokines .
  • Antioxidant Effects : Some studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory effects of this compound in a rat model of induced inflammation. The administration of this compound resulted in a marked reduction in paw edema and serum levels of inflammatory markers such as TNF-alpha and IL-6. These findings suggest its potential as a therapeutic agent for inflammatory diseases .

Comparative Analysis with Similar Compounds

The biological activity profile of this compound can be contrasted with other pyrazole derivatives:

Compound Name Molecular Formula Biological Activity
3,5-Dimethyl-1H-pyrazole-4-carbaldehydeC8H10N2OModerate antimicrobial activity
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehydeC13H14BrN2OStrong anti-inflammatory effects
1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehydeC8H12N2OLimited biological activity reported

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The Vilsmeier-Haack reaction is a key method for synthesizing pyrazole-carboxaldehydes. For analogs like 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, reaction parameters (e.g., temperature, solvent polarity, and stoichiometry of the formylation agent) significantly impact yield. For example, using DMF/POCl₃ under controlled anhydrous conditions at 0–5°C minimizes side reactions . Data from similar compounds suggest that substituting the isopropyl group may require longer reaction times (8–12 hours) due to steric hindrance.

Q. How can spectroscopic and crystallographic data validate the structural integrity of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry. For 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, SC-XRD at 100 K revealed planar pyrazole rings with bond angles consistent with aromaticity (mean C–C bond length: 1.39 Å, R-factor: 0.080) . FT-IR and ¹H/¹³C NMR should confirm aldehyde proton signals (~9.8 ppm) and carbonyl stretching (~1680 cm⁻¹). Discrepancies in spectral data may indicate impurities or tautomeric shifts .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for pyrazole-carboxaldehyde derivatives?

  • Methodological Answer : Variability in bioactivity (e.g., antioxidant or anti-inflammatory effects) often stems from substituent electronic effects or assay conditions. For example, derivatives with electron-withdrawing groups (e.g., nitro or trifluoromethyl) show enhanced activity due to increased electrophilicity at the aldehyde group . To validate results, use standardized assays (e.g., DPPH radical scavenging for antioxidants) and compare IC₅₀ values across multiple trials. Cross-referencing with computational studies (e.g., DFT-based HOMO-LUMO analysis) can clarify structure-activity relationships .

Q. What strategies improve the stability of pyrazole-carboxaldehydes under experimental storage conditions?

  • Methodological Answer : Aldehydes are prone to oxidation and hydration. Stability studies on analogous compounds recommend storage under inert atmospheres (N₂/Ar) at –20°C in amber vials. Adding stabilizers like BHT (0.1% w/w) or using anhydrous solvents (e.g., THF or DCM) reduces degradation. Monitor purity via HPLC with UV detection (λ = 254 nm) to track aldehyde decomposition products .

Q. How can solubility challenges be addressed in biological or catalytic applications of this compound?

  • Methodological Answer : Poor aqueous solubility is common for lipophilic pyrazoles. Use co-solvents (e.g., DMSO ≤5% v/v) or formulate as nanoparticles via solvent evaporation. For catalytic applications, immobilization on mesoporous silica (e.g., SBA-15) enhances dispersion and recyclability. Solubility parameters (Hansen solubility sphere) can guide solvent selection .

Critical Research Considerations

Q. What mechanistic insights explain regioselectivity in pyrazole functionalization?

  • Methodological Answer : Regioselectivity in formylation is governed by steric and electronic factors. For 1-isopropyl derivatives, the bulky isopropyl group at N1 directs electrophilic attack to the less hindered C4 position. Computational modeling (e.g., Fukui indices) can predict reactive sites .

Q. How do computational methods enhance the design of pyrazole-based catalysts?

  • Methodological Answer : Molecular docking and MD simulations identify binding affinities in catalytic pockets. For instance, the aldehyde group’s electrophilicity can activate substrates in organocatalytic reactions. Pair with QSAR models to optimize substituent effects on turnover frequency .

Q. What are the limitations of using pyrazole-carboxaldehydes in heterocyclic cascade reactions?

  • Methodological Answer : Aldehyde reactivity can lead to undesired side reactions (e.g., aldol condensation). Mitigate this by using mild bases (e.g., K₂CO₃) and low temperatures. For example, in Schiff base formation, stoichiometric control (1:1 aldehyde:amine) minimizes polymerization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

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